12H-Benzo[4,5]thieno[2,3-a]carbazole
Description
12H-Benzo[4,5]thieno[2,3-a]carbazole (hereafter referred to as 12-BT) is a heterocyclic aromatic compound with the molecular formula C₁₈H₁₁NS and a molecular weight of 273.35 g/mol . Its structure comprises a carbazole core fused with a benzothieno moiety at the [4,5] and [2,3-a] positions, respectively. This arrangement confers unique optoelectronic properties, making it valuable in organic light-emitting diodes (OLEDs) as a donor ligand in copper(I) complexes .
Properties
CAS No. |
222-21-9 |
|---|---|
Molecular Formula |
C18H11NS |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
12H-[1]benzothiolo[2,3-a]carbazole |
InChI |
InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H |
InChI Key |
CILATXQQOGDBRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 12H-Benzo[4,5]thieno[2,3-a]carbazole typically involves multi-step reactions. One common method includes the use of trifluoromethanesulfonic acid and benzene-d6 in 1,2-dichlorobenzene at temperatures ranging from 70°C to 150°C. Another step involves the use of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine with dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane, palladium diacetate, and sodium t-butanolate in o-xylene at 185°C .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: : 12H-Benzo[4,5]thieno[2,3-a]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: : In chemistry, 12H-Benzo[4,5]thieno[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying electronic properties and developing new materials .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry: : In industry, 12H-Benzo[4,5]thieno[2,3-a]carbazole is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 12H-Benzo[4,5]thieno[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in various electronic and photophysical processes. These interactions are crucial for its applications in organic electronics and potential therapeutic uses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Chalcogen-Heterocycle-Fused Carbazoles
12-BT belongs to a family of chalcogen (Ch)-heterocycle-fused carbazoles. Key analogs include:
- 10H-Thieno[2,3-a]carbazole (12-T): Shares a thieno group but lacks the benzo extension.
- 12H-Benzofuro[2,3-a]carbazole (12-BF) : Replaces sulfur with oxygen in the fused heterocycle.
Table 1: Optoelectronic Performance in Cu(I) Complexes
| Compound | Heteroatom | ΦPL (%) | kₐᵣ (×10⁶ s⁻¹) | Secondary Metal-Ligand Interaction Strength |
|---|---|---|---|---|
| 12-BT | S | 93 | 1.2 | Strong (Cu-S interaction) |
| 12-T | S | 88 | 1.0 | Moderate |
| 12-BF | O | 78 | 0.8 | Weak (Cu-O interaction) |
Key Findings :
Comparison with Indolocarbazoles
Indolocarbazoles (e.g., indolo[2,3-a]carbazole) share a fused carbazole backbone but differ in nitrogen positioning and biological relevance .
Table 2: Structural and Functional Differences
| Compound | Core Structure | Key Applications | Notable Features |
|---|---|---|---|
| 12-BT | Benzothieno-carbazole | OLEDs | High ΦPL, sulfur-enhanced conductivity |
| Indolo[2,3-a]carbazole | Indolo-carbazole | Anticancer agents | DNA intercalation, kinase inhibition |
Key Insight :
Comparison with Positional Isomers
Variations in fusion positions significantly alter properties. Examples from ChangChem’s catalog :
- 7H-Benzo[4,5]thieno[2,3-b]carbazole (CB-4292): Thieno group at [2,3-b] instead of [2,3-a].
- 14H-Benzo[c][1]benzothieno[2,3-a]carbazole (CB-4369): Additional benzene ring fusion.
Table 3: Impact of Fusion Position on Properties
| Compound | Fusion Position | Melting Point (°C) | Electronic Bandgap (eV) |
|---|---|---|---|
| 12-BT | [4,5]-benzothieno[2,3-a] | N/A (stable at RT) | ~2.8 (estimated) |
| CB-4292 | [4,5]-benzothieno[2,3-b] | >250 | ~3.1 |
Key Insight :
Comparison with Non-Carbazole Thieno/Pyridine Derivatives
Compounds like thieno[2,3-b]pyridines () and tetrahydrobenzo[b]thieno[2,3-d]pyrimidines () highlight heteroatom and saturation effects.
Table 4: Heteroatom and Saturation Effects
| Compound | Heteroatom | Saturation | Key Property |
|---|---|---|---|
| 12-BT | S, N | Fully aromatic | High ΦPL, OLED compatibility |
| Thieno[2,3-b]pyridine | S, N | Aromatic | Moderate fluorescence, drug design |
| Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | S, N | Partially saturated | Reduced conjugation, lower ΦPL |
Key Insight :
- Full aromaticity in 12-BT maximizes conjugation, critical for OLED efficiency, while saturation in pyrimidine derivatives limits optoelectronic utility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 12H-Benzo[4,5]thieno[2,3-a]carbazole, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization reactions using Brønsted acidic catalysts (e.g., carbonaceous materials) to form the fused carbazole-thiophene core . Key intermediates can be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, indolo[2,3-a]carbazole derivatives were synthesized via a seven-step linear route starting from indigotin, with intermediates validated through spectral data .
Q. How can researchers assess the purity and stability of 12H-Benzo[4,5]thieno[2,3-a]carbazole under laboratory conditions?
- Methodological Answer : Purity is determined using HPLC (>95%) or elemental analysis. Stability studies involve monitoring degradation under controlled temperature (e.g., 25°C–40°C) and humidity (e.g., 60% RH) over weeks. Storage recommendations include dry, room-temperature environments in amber glass vials to prevent photodegradation .
Q. What preliminary biological assays are suitable for evaluating 12H-Benzo[4,5]thieno[2,3-a]carbazole?
- Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., MIC assays against Bacillus anthracis or Mycobacterium tuberculosis), as structurally related carbazoles show moderate activity . Cytotoxicity can be screened using MTT assays on mammalian cell lines (e.g., HEK293) at concentrations ≤10 µM .
Advanced Research Questions
Q. How can low yields in the synthesis of 12H-Benzo[4,5]thieno[2,3-a]carbazole derivatives be addressed?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance regioselectivity. For example, using glacial acetic acid as a catalyst in ethanol improved yields in triazole-Schiff base syntheses . Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
Q. What strategies resolve contradictions in biological activity data for substituent-modified analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., alkyl vs. hydrogenated alkyl groups at R1/R2). For instance, alkyl substituents on indolo[2,3-a]carbazoles reduced antimicrobial activity, while hydrogenated analogs showed enhanced inhibition . Pair SAR with molecular docking to identify binding interactions (e.g., tyrosinase inhibition via π-π stacking in tetrahydrobenzo[4,5]thieno derivatives) .
Q. How can computational methods predict the optoelectronic properties of 12H-Benzo[4,5]thieno[2,3-a]carbazole derivatives?
- Methodological Answer : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and excited-state dynamics. For example, benzo[4,5]thieno[3,2-c]carbazole derivatives exhibited narrowband emission in OLEDs due to sulfur’s heavy-atom effect, validated via time-dependent DFT .
Q. What advanced techniques confirm the three-dimensional structure of 12H-Benzo[4,5]thieno[2,3-a]carbazole complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution structures. Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were resolved via SC-XRD, revealing planar aromatic systems critical for π-orbital overlap . For amorphous samples, pair NMR with molecular dynamics simulations to model conformational flexibility .
Q. How do substituents influence the pharmacokinetic profile of 12H-Benzo[4,5]thieno[2,3-a]carbazole derivatives?
- Methodological Answer : Modify logP values by introducing polar groups (e.g., carboxylamide) to improve aqueous solubility. In indolo[2,3-a]carbazoles, replacing cyanide with carboxylamide at position 6 increased solubility without compromising anti-tubercular activity . Use in vitro metabolic assays (e.g., liver microsomes) to assess stability against cytochrome P450 enzymes.
Safety and Handling
Q. What safety protocols are recommended for handling 12H-Benzo[4,5]thieno[2,3-a]carbazole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
